molecular formula C12H13BrF3NO2 B8158692 3-Bromo-N-isopropyl-5-(2,2,2-trifluoroethoxy)benzamide

3-Bromo-N-isopropyl-5-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B8158692
M. Wt: 340.14 g/mol
InChI Key: ZRQCRRPFDXAYDS-UHFFFAOYSA-N
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Description

3-Bromo-N-isopropyl-5-(2,2,2-trifluoroethoxy)benzamide is an organic compound that features a bromine atom, an isopropyl group, and a trifluoroethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-isopropyl-5-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzamide derivative, followed by the introduction of the isopropyl and trifluoroethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-isopropyl-5-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Bromo-N-isopropyl-5-(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-isopropyl-5-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity to its targets. The isopropyl group can contribute to the compound’s overall steric profile, affecting its selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide
  • 3-Bromo-2-fluoro-N-isopropyl-5-(trifluoromethyl)benzamide
  • 3-Bromo-N-isopropyl-5-(2,2,2-trifluoroethyl)benzamide

Uniqueness

3-Bromo-N-isopropyl-5-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties compared to similar compounds. This group can enhance the compound’s metabolic stability and influence its pharmacokinetic profile, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-bromo-N-propan-2-yl-5-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c1-7(2)17-11(18)8-3-9(13)5-10(4-8)19-6-12(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQCRRPFDXAYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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